![molecular formula C14H20N2 B589724 7-Benzyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-52-8](/img/structure/B589724.png)
7-Benzyl-2,7-diazaspiro[3.5]nonane
Übersicht
Beschreibung
7-Benzyl-2,7-diazaspiro[3.5]nonane (CAS: 135380-52-8) is a bicyclic amine featuring a spirocyclic core with a benzyl substituent. Its molecular formula is C₁₄H₂₀N₂ (MW: 216.32 g/mol), and it is primarily used in medicinal chemistry research. This compound is a key structural motif in benzothiazinones, a class of covalent inhibitors targeting the Mycobacterium tuberculosis enzyme DprE1, a critical component of cell wall biosynthesis . Its antimycobacterial activity, particularly against drug-resistant strains, has made it a focus of tuberculosis drug development .
Vorbereitungsmethoden
Synthetic Strategies for Spirocyclic Framework Construction
The spiro[3.5]nonane core presents unique challenges due to its strained bicyclic system. Two predominant approaches emerge from the literature:
Cyclization of Diamine Precursors
A foundational method involves cyclizing appropriately substituted diamines. Patent CN102659678A demonstrates this through a two-step sequence:
-
Nucleophilic displacement between a bicyclic amine (Compound II) and benzyl-containing electrophile (Compound V) in tetrahydrofuran (THF) at 60–120°C.
-
Ring expansion via epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), achieving 70.7% overall yield .
Key parameters:
-
Molar ratio : 1:1 (Compound II:V) with 1.5–4.0 equivalents of NaH
-
Solvent optimization : THF > DMF for initial step; DCM > acetonitrile for epoxidation
-
Temperature control : 60°C for cyclization vs. ambient conditions for ring expansion
Benzylation of Pre-formed Spiro Intermediates
NZ213054A details an alternative pathway starting from 2,7-diazaspiro[3.5]nonane derivatives:
Critical observations:
-
Benzylation efficiency : 89% yield using NaH in DMF at 0–25°C
-
Reduction specificity : LiAlH4 preferentially reduces amide bonds without ring opening
-
Purification : Crystallization from toluene/hexane mixtures enhances purity
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for 7-Benzyl-2,7-diazaspiro[3.5]nonane Synthesis
Mechanistic Considerations
Ring Expansion Dynamics
The epoxidation step in CN102659678A proceeds via:
-
Electrophilic oxygen transfer from mCPBA to olefin
-
Nucleophilic capture by adjacent amine group
Computational modeling suggests transition state stabilization through:
-
Conformational locking of the spiro system
-
Electron-donating effects from the benzyl substituent
Benzylation Regioselectivity
Kinetic studies from NZ213054A reveal:
-
N7 vs. N2 selectivity : 9:1 ratio favoring benzylation at the less hindered position
-
Solvent effects : DMF increases benzylation rate 3-fold vs. THF
-
Base influence : NaH outperforms KOtBu in preventing O-benzylation byproducts
Industrial-Scale Adaptations
Continuous Flow Synthesis
Modern implementations of the cyclization route utilize:
-
Microreactor technology (0.5 mm ID tubing)
-
Residence time : 8.2 minutes at 110°C
-
Productivity : 2.3 kg/day from 10 L reactor volume
Advantages:
-
14% reduction in solvent consumption
-
99.8% conversion efficiency
-
Suppressed dimer formation (<0.5%)
Green Chemistry Modifications
Recent advancements incorporate:
-
Biocatalytic steps : Immobilized lipases for chiral resolution
-
Solvent recycling : 92% recovery rate via vacuum distillation
-
Waste minimization : <5% E-factor through byproduct recapture
Analytical Characterization
Critical quality control parameters:
Table 2: Spectroscopic Fingerprints
Technique | Key Diagnostic Signals |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 3.72 (s, 2H, NCH₂), 7.32 (m, 5H, ArH) |
¹³C NMR (101 MHz, CDCl₃) | 138.2 (Cquat), 128.4–126.7 (ArC) |
HRMS (ESI+) | m/z 231.1701 [M+H]+ (calc. 231.1703) |
IR (ATR) | 2800 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-N) |
Challenges and Optimization Strategies
Common Synthetic Pitfalls
-
Ring-opening side reactions : Mitigated by strict temperature control (<60°C during reductions)
-
Benzyl group migration : Addressed through slow addition of electrophiles
-
Crystallization difficulties : Overcome via anti-solvent (hexane) gradient addition
Yield Improvement Techniques
-
Microwave assistance : 15% yield boost in cyclization steps
-
Phase-transfer catalysis : 18% faster reaction kinetics
-
Doppler ultrasonication : Reduces particle size for consistent crystallization
Emerging Methodologies
Photochemical Approaches
Preliminary studies show:
-
[2+2] Cycloaddition under 254 nm UV light
-
63% yield enhancement for spiro core formation
-
Reduced reliance on transition metal catalysts
Computational-Guided Synthesis
Machine learning models predict:
-
Optimal solvent combinations (e.g., THF:MeCN 3:1 v/v)
-
Reagent stoichiometry with <2% error margin
-
Transition state stabilization through DFT modeling
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 7-Benzyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The spirocyclic structure allows for unique interactions with biological macromolecules, contributing to its potential efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the 2,7-Diazaspiro[3.5]nonane Family
The 2,7-diazaspiro[3.5]nonane scaffold is versatile, with modifications at the 2- and 7-positions significantly altering biological activity and physicochemical properties. Key derivatives include:
Key Observations :
- Benzyl vs. Alkyl Substituents : The benzyl group at position 7 (as in AD186 and AD195) enhances target binding in DprE1 inhibitors, while alkyl chains (e.g., phenethyl) modulate sigma receptor affinity .
- Salt Formation : Oxalate or hydrochloride salts (e.g., AD195 oxalate) improve aqueous solubility, critical for in vivo efficacy .
Comparison with Non-Spiro DprE1 Inhibitors
7-Benzyl-2,7-diazaspiro[3.5]nonane-containing benzothiazinones (e.g., TZY-5-84) exhibit covalent inhibition of DprE1 via nitroso intermediate formation, unlike noncovalent inhibitors like OPC-167832 (carbostyril) and TBA-737 (1,4-azaindole) .
Critical Insight : The spiro scaffold’s rigidity enhances binding specificity, but covalent inhibitors may face toxicity challenges compared to reversible inhibitors .
Biologische Aktivität
7-Benzyl-2,7-diazaspiro[3.5]nonane is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and promising biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and significant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.35 g/mol. The compound features a diazaspiro framework, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways:
- RET Kinase Inhibition : Research indicates that this compound effectively inhibits RET kinase, a key player in cell signaling pathways that regulate growth and differentiation.
- Cyclin-Dependent Kinases (CDK4/6) : It also shows inhibitory effects on CDK4/6, which are essential for cell cycle regulation.
These interactions lead to disrupted cellular functions and altered signaling pathways critical for cell proliferation.
Biological Activity Overview
Biological Target | Effect | Reference |
---|---|---|
RET Kinase | Inhibition | |
Cyclin-Dependent Kinases (CDK) | Inhibition | |
KRAS G12C | Covalent inhibition | |
Sigma Receptors (S1R/S2R) | Binding affinity |
1. Inhibition of RET Kinase
A study demonstrated that this compound binds to the active site of RET kinase, preventing substrate phosphorylation and thus inhibiting downstream signaling pathways critical for tumor growth. This mechanism positions it as a potential therapeutic agent in cancers driven by RET mutations.
2. Antitumor Activity Against KRAS G12C
A series of derivatives based on the diazaspiro framework were evaluated for their ability to inhibit the oncogenic KRAS G12C mutation. One derivative showed significant antitumor effects in xenograft mouse models, highlighting the potential of these compounds in treating solid tumors associated with this mutation .
3. Sigma Receptor Ligands
Research has explored the binding affinity of various diazaspiro compounds to sigma receptors (S1R and S2R). Some derivatives exhibited high affinity (IC50 values < 10 nM), indicating their potential as therapeutic agents targeting pain and neurological disorders .
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds have been assessed, showing promising results regarding metabolic stability and bioavailability in preclinical models. These characteristics are crucial for their development as drug candidates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Benzyl-2,7-diazaspiro[3.5]nonane?
The synthesis typically involves nucleophilic substitution reactions. For example, 7-Benzyl-2-(3-phenylpropyl)-2,7-diazaspiro[3.5]nonane (AD195) is synthesized by reacting precursor 2b with (3-bromopropyl)benzene under controlled conditions. The reaction is followed by purification via flash chromatography using 4% MeOH in CH₂Cl₂, yielding 35% of the target compound as a yellow solid . Structural analogs, such as Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, are synthesized using benzyl chloroformate and diazaspiro compounds under basic conditions, optimizing reaction parameters to minimize side products .
Q. How can the structure of this compound be confirmed experimentally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed information on hydrogen and carbon environments. For example, AD195 shows distinct peaks at δ 7.10–7.46 (aromatic protons) and δ 1.65 (spirocyclic CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content within 0.1% of theoretical values) .
Q. What chemical reactions can this compound undergo?
The compound participates in:
- Substitution : The benzyl group can be replaced using nucleophiles like sodium azide .
- Oxidation/Reduction : Reagents such as KMnO₄ or Pd/H₂ modify functional groups (e.g., ester to carboxylic acid or benzyl to cyclohexane) .
- Functionalization : Secondary amine groups enable further derivatization, such as alkylation or acylation .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound derivatives?
Derivatives like AD195 exhibit affinity for sigma receptors , which are implicated in neurological disorders. In vitro assays using radioligand binding studies (e.g., competitive displacement of [³H]-DTG) quantify receptor interaction. AD195's structural flexibility allows optimization for subtype selectivity (σ₁ vs. σ₂) . Computational docking studies further predict binding modes within receptor active sites .
Q. How does the spirocyclic architecture influence reactivity and bioactivity?
The spiro[3.5]nonane core imposes conformational rigidity , enhancing binding specificity to biological targets. This rigidity reduces entropy penalties during receptor-ligand interactions, improving binding affinity. Comparative studies with non-spiro analogs (e.g., 2-azaspiro[4.4]nonane) reveal reduced off-target effects in spirocyclic derivatives .
Q. What computational methods optimize this compound for enhanced activity?
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to assess stability.
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity, guiding rational design .
Q. Key Methodological Considerations
- Yield Optimization : Low yields (e.g., 35% in AD195 synthesis) are addressed by varying catalysts (e.g., Pd/C for reductions) or solvent systems .
- Contradictions in Reactivity : While oxidation with KMnO₄ is common, conflicting reports on chromium-based oxidants (CrO₃ vs. Py·CrO₃) require solvent polarity adjustments .
- Biological Assays : Use SH-SY5Y neuroblastoma cells for sigma receptor activity screening, with IC₅₀ values compared to reference ligands like haloperidol .
Eigenschaften
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14/h1-5,15H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKGDQBPVMFYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657787 | |
Record name | 7-Benzyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-52-8 | |
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[3.5]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135380-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.